molecular formula C32H56Cl2N2P2Pd B1339841 Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) CAS No. 887919-35-9

Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II)

Cat. No. B1339841
M. Wt: 708.1 g/mol
InChI Key: DWOZNANUEDYIOF-UHFFFAOYSA-L
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Description

“Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II)” is an organic compound with the chemical formula C32H56Cl2N2P2Pd . It is commonly used as a catalyst in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string Cl[Pd]Cl.CN(c1ccc(P(C(C)(C)C)C(C)(C)C)cc1)C.CN(c2ccc(P(C(C)(C)C)C(C)(C)C)cc2)C . The InChI representation is 1S/2C16H28NP.2ClH.Pd/c2*1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;;;/h2*9-12H,1-8H3;2*1H;/q;;;;+2/p-2 .


Chemical Reactions Analysis

This compound is suitable for various types of reactions including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .


Physical And Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 708.07 . The CAS Number is 887919-35-9 .

Scientific Research Applications

. It is commonly used as a catalyst in organic synthesis.

Cross-Coupling Reactions

This compound is suitable for various types of cross-coupling reactions, including Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction . These reactions are fundamental in creating carbon-carbon bonds, which are crucial in the synthesis of many organic compounds.

Enantioselective Construction of Indole-Fused Bicyclo[3.2.1]-Octanes

One specific application of this compound is in the enantioselective construction of indole-fused bicyclo[3.2.1]-octanes via an aminopalladition-triggered Heck-type reaction . This is a complex organic reaction that results in the formation of a specific type of cyclic compound.

Synthesis of Phenanthridine Derivatives

This compound is used in the synthesis of phenanthridine derivatives from ortho bromo N-tosylhydrazones and 2-aminophenylboronic ester via a Suzuki cross-coupling reaction followed by an intramolecular condensation reaction .

Synthesis of Indenones

“Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II)” is also used in the synthesis of indenones by Pd-catalyzed annulation of an ortho-halobenzyl alcohol with internal alkynes .

Biological Research

This compound is used as a biochemical reagent that can be used as a biological material or organic compound for life science-related research .

Palladium-Catalyzed Coupling of Iodo-α-β-Unsaturated Esters

This compound is used as a catalyst in the palladium-catalyzed coupling of iodo-α-β-unsaturated esters to afford tetrasubstituted olefins . This reaction is useful for the synthesis of complex organic compounds with multiple substituents.

High-Throughput Reaction Screening

“Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II)” is also used in high-throughput reaction screening with nanomoles of solid reagents coated on glass beads . This application is particularly useful in the field of drug discovery and development, where a large number of reactions need to be screened in a short amount of time.

Synthesis of Complex Organic Compounds

This compound is used in the synthesis of complex organic compounds via various cross-coupling reactions . These reactions are fundamental in creating carbon-carbon bonds, which are crucial in the synthesis of many organic compounds.

Safety And Hazards

The compound is classified as Carc. 1B Inhalation . The hazard statements include H350i . Precautionary statements include P201, P202, P280, P308 + P313, P405, and P501 .

properties

IUPAC Name

4-ditert-butylphosphanyl-N,N-dimethylaniline;dichloropalladium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H28NP.2ClH.Pd/c2*1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;;;/h2*9-12H,1-8H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOZNANUEDYIOF-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.Cl[Pd]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H56Cl2N2P2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

708.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II)

CAS RN

887919-35-9
Record name Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II)
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